molecular formula C10H12ClN5O2 B2416184 tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate CAS No. 309947-89-5

tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate

Cat. No.: B2416184
CAS No.: 309947-89-5
M. Wt: 269.69
InChI Key: FVZGELOMTPFKMY-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl N-(6-chloro-7H-purin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)16-8-14-6(11)5-7(15-8)13-4-12-5/h4H,1-3H3,(H2,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZGELOMTPFKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309947-89-5
Record name tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
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Biological Activity

Tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which incorporates a purine base, suggests interactions with various biological targets, including enzymes and receptors involved in critical cellular processes. Understanding its biological activity can provide insights into its potential therapeutic applications, particularly in oncology and virology.

  • Molecular Formula : C11H14ClN5O2
  • Molecular Weight : 283.71 g/mol
  • Melting Point : 147–149 °C
  • Boiling Point : Approximately 491.3 °C

These properties indicate that the compound is stable under physiological conditions, making it suitable for further biological evaluations.

The biological activity of this compound can be attributed to its structural similarity to nucleosides and nucleotides, which are essential in cellular signaling and metabolism. The mechanism of action involves:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in nucleotide metabolism.
  • Receptor Interaction : It could interact with receptors that modulate cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits biological activity:

Anticancer Activity

Research has shown that purine derivatives, including this compound, can inhibit the growth of various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to this derivative have demonstrated cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values ranging from 2.43 to 14.65 μM .
Cell LineIC50 (μM)Reference
MDA-MB-2312.43–7.84
HepG24.98–14.65

Antiviral Potential

The compound is also being explored for its antiviral properties. Its structural components allow it to mimic nucleosides, potentially inhibiting viral replication by interfering with viral polymerases.

Case Studies and Experimental Findings

  • Study on Anticancer Properties :
    • A series of purine derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. The findings indicated that compounds with similar structures could cause significant morphological changes in cancer cells and enhance apoptosis through caspase activation .
  • Mechanistic Insights :
    • The interaction of this compound with cyclin-dependent kinase 2 (CDK2) was investigated, revealing its potential to regulate the cell cycle progression, which is crucial for cancer therapy .

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